6-(4-Methoxyphenyl)nicotinaldehyde
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Overview
Description
6-(4-Methoxyphenyl)nicotinaldehyde: is an organic compound with the molecular formula C13H11NO2 It features a pyridine ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-(4-Methoxyphenyl)nicotinaldehyde typically begins with commercially available starting materials such as 4-methoxybenzaldehyde and pyridine derivatives.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 6-(4-Methoxyphenyl)nicotinaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid.
Reduction: 6-(4-Methoxyphenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: 6-(4-Methoxyphenyl)nicotinaldehyde serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biological Probes: The compound can be used to design biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of 6-(4-Methoxyphenyl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
- 6-(4-Bromophenyl)pyridine-3-carbaldehyde
- 6-(4-Fluorophenyl)pyridine-3-carbaldehyde
- 6-(4-Chlorophenyl)pyridine-3-carbaldehyde
Comparison:
- Uniqueness: The presence of the methoxy group in 6-(4-Methoxyphenyl)nicotinaldehyde imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to its halogenated analogs, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing its utility in specific applications.
Properties
IUPAC Name |
6-(4-methoxyphenyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-5-3-11(4-6-12)13-7-2-10(9-15)8-14-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDVCIURBAJHKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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